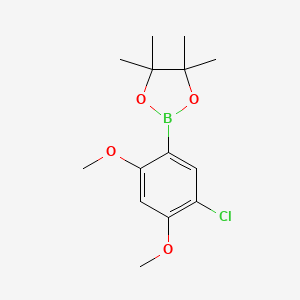![molecular formula C12H16BN3O2 B6162656 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 2260710-34-5](/img/no-structure.png)
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine” is a type of organic compound that contains boron . It’s related to other compounds such as “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” and "(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene" .
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of related compounds often involves multi-step reactions that yield boric acid ester intermediates, highlighting a broad interest in their structural and electronic properties. For instance, a three-step substitution reaction has been employed to produce methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its derivatives. These compounds were analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, demonstrating their potential in various synthetic applications (Huang et al., 2021).
Biological Activities and Applications
- Compounds with structural similarities to "7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine" have been studied for their biological activities. For instance, some derivatives have shown antimicrobial and antifungal properties, indicating their potential use in developing new therapeutic agents. The antimicrobial evaluation of these compounds suggests potent activity against a range of microorganisms, highlighting the importance of structural features in their biological efficacy (Prakash et al., 2011).
Chemical Properties and Interactions
- The chemical properties and potential applications of related triazolo[4,3-a]pyridine derivatives have been extensively studied, including their use as ligands in coordination chemistry and their luminescent properties. Such studies often involve detailed analysis of their molecular and crystal structures, providing insights into their reactivity and potential uses in material science (El-Kurdi et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine' involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 5-bromo-1H-pyrazolo[4,3-c]pyridine followed by a Suzuki coupling reaction with 4-chloro-1H-1,2,3-triazole.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "5-bromo-1H-pyrazolo[4,3-c]pyridine", "4-chloro-1H-1,2,3-triazole" ], "Reaction": [ "Step 1: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is reacted with 5-bromo-1H-pyrazolo[4,3-c]pyridine in the presence of a palladium catalyst to form 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-bromo-1H-pyrazolo[4,3-c]pyridine.", "Step 2: The resulting intermediate is then subjected to a Suzuki coupling reaction with 4-chloro-1H-1,2,3-triazole in the presence of a palladium catalyst to form the final product, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine." ] } | |
| 2260710-34-5 | |
Formule moléculaire |
C12H16BN3O2 |
Poids moléculaire |
245.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



